

Solubility Profile of Montelukast Dicyclohexylamine in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Montelukast dicyclohexylamine*

Cat. No.: *B028910*

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This technical guide provides a comprehensive overview of the solubility of **montelukast dicyclohexylamine** in various organic solvents. Due to the limited availability of public quantitative data for the dicyclohexylamine salt, this document summarizes the available qualitative information and presents quantitative data for the closely related montelukast sodium salt to provide a comparative context. It also outlines a detailed experimental protocol for solubility determination and includes graphical representations of the experimental workflow.

Introduction to Montelukast Dicyclohexylamine

Montelukast is a potent and selective cysteinyl leukotriene D4-receptor antagonist used in the management of asthma and allergic rhinitis. In the synthesis and purification of montelukast, the dicyclohexylamine (DCHA) salt often serves as a stable, crystalline intermediate that facilitates the removal of impurities. Understanding the solubility of this intermediate in various organic solvents is crucial for optimizing crystallization processes, ensuring high purity and yield of the final active pharmaceutical ingredient (API).

Solubility Data

Qualitative Solubility of Montelukast Dicyclohexylamine

Publicly available data on the quantitative solubility of **montelukast dicyclohexylamine** is scarce. However, various sources, including chemical supplier technical data and patents, provide qualitative descriptions of its solubility. These are summarized in the table below. The term "slightly soluble" generally implies that a significant amount of solvent is required to dissolve a given amount of the solute.

Table 1: Qualitative Solubility of **Montelukast Dicyclohexylamine** in Organic Solvents

Solvent	Qualitative Solubility
Chloroform	Slightly Soluble[1]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble[1]
Methanol	Slightly Soluble[1]
Dichloromethane	Soluble
Ethyl Acetate	Soluble
Acetone	Soluble

Note: The term "soluble" in this context is based on observations from use in chemical processes and may not reflect a specific quantitative threshold.

Quantitative Solubility of Montelukast Sodium (for comparison)

To provide a frame of reference, the following table presents quantitative solubility data for montelukast sodium, the commercially available form of the drug. It is important to note that the solubility of the dicyclohexylamine salt may differ significantly from the sodium salt due to differences in their crystal lattice energies and interactions with the solvent. Montelukast sodium is described as being very soluble in methanol and ethanol, and freely soluble in water[2].

Table 2: Quantitative Solubility of Montelukast Sodium in Various Solvents

Solvent	Solubility (approximate)
Ethanol	30 mg/mL ^[3]
Dimethyl Sulfoxide (DMSO)	30 mg/mL ^[3]
Dimethylformamide (DMF)	30 mg/mL ^[3]
Water	10 mg/mL ^[3]
Acetonitrile	Practically Insoluble ^[4]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of **montelukast dicyclohexylamine** in an organic solvent, based on the widely used shake-flask method.

Materials and Equipment

- **Montelukast Dicyclohexylamine** (pure, crystalline solid)
- Selected organic solvents (analytical grade)
- Calibrated analytical balance
- Vials with screw caps
- Constant temperature shaker bath or orbital shaker in a temperature-controlled environment
- Centrifuge
- Syringe filters (e.g., 0.45 µm PTFE)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer

Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of **montelukast dicyclohexylamine** to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
 - Securely cap the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
 - Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a pipette.
 - Filter the collected supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.
- Analysis:
 - Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (HPLC or UV-Vis).
 - Analyze the diluted samples using a validated analytical method to determine the concentration of **montelukast dicyclohexylamine**.
 - HPLC Method: A reversed-phase C18 column with a mobile phase consisting of a mixture of an appropriate buffer and an organic solvent (e.g., acetonitrile or methanol) is

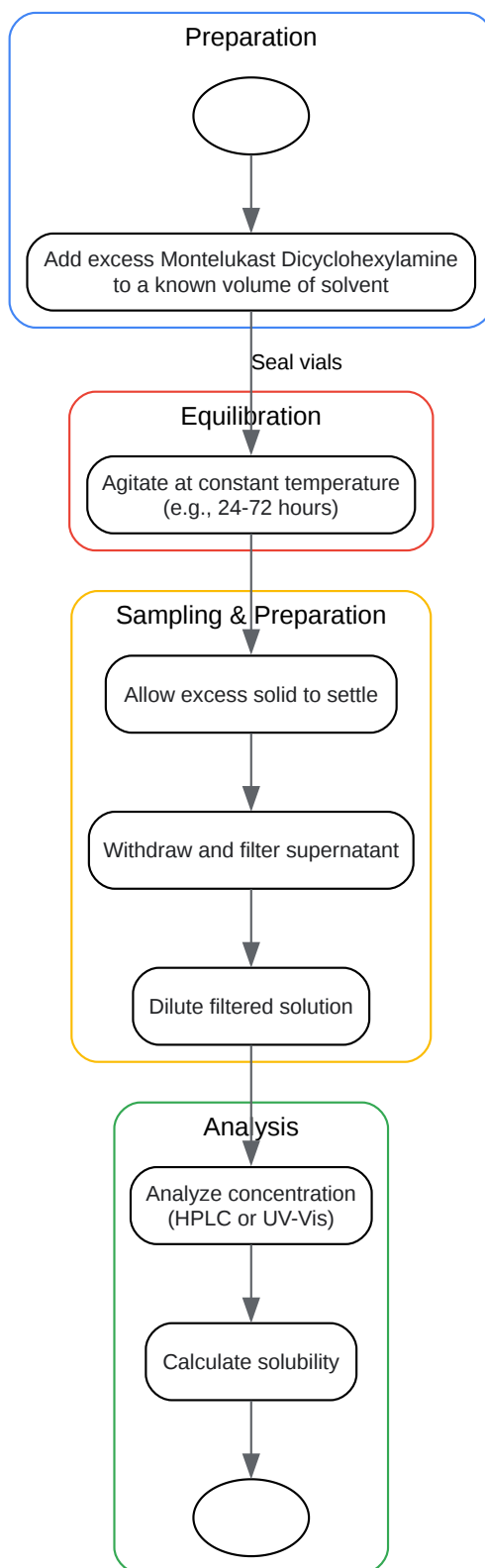
commonly used. Detection is typically performed using a UV detector at a wavelength where montelukast has strong absorbance.

- UV-Vis Spectrophotometry: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λ_{max}) for montelukast in the specific solvent. The concentration is then calculated using a previously established calibration curve.
- Calculation:
 - Calculate the solubility of **montelukast dicyclohexylamine** in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of **montelukast dicyclohexylamine** solubility.



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Caption: Experimental workflow for determining the solubility of **Montelukast Dicyclohexylamine**.

Conclusion

While quantitative solubility data for **montelukast dicyclohexylamine** in organic solvents is not widely published, qualitative information indicates its slight solubility in polar aprotic and protic solvents. The dicyclohexylamine salt plays a pivotal role as a purifiable intermediate in the manufacturing of montelukast. The provided experimental protocol offers a robust framework for researchers to determine the precise solubility of this compound in solvents relevant to their specific processes. Further studies to quantify the solubility of **montelukast dicyclohexylamine** in a range of organic solvents at different temperatures would be highly valuable to the pharmaceutical development community.

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